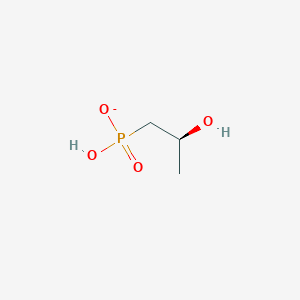

(S)-2-hydroxypropylphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-hydroxypropylphosphonate is the organophosphate oxoanion that is the anion formed from (S)-2-hydroxypropylphosphonic acid by loss of a single proton from the phosphate group; the major microspecies at pH 7.3. It is a conjugate base of a (S)-2-hydroxypropylphosphonic acid.

Aplicaciones Científicas De Investigación

1. Bisphosphonates and Bone Metabolism

Bisphosphonates, a class of compounds with widespread use for disorders of bone metabolism like Paget's disease and osteoporosis, share a common P–C–P backbone structure, essential for binding to hydroxyapatite. Their unique structure, including the hydroxyl group (as in R1 side groups), plays a crucial role in their efficacy and utility in treating specific bone resorption disorders (Russell, 2007).

2. Development and Clinical Impact of Bisphosphonates

The discovery and development of bisphosphonates, chemically stable analogues of pyrophosphate, have significantly impacted clinical medicine. Their ability to inhibit bone resorption by selectively binding to bone surfaces and interfering with osteoclast actions has established them as a choice treatment for various bone diseases (Russell, 2011).

3. Mechanisms of Action in Bisphosphonates

Bisphosphonates' biological effects, originally attributed to physico-chemical effects on hydroxyapatite crystals, are predominantly due to cellular effects. The presence of a nitrogen atom in their structure is critical for their potency as inhibitors of bone resorption, particularly in treating Paget's disease (Russell et al., 1999).

4. Role in Antibiotic Formation

(S)-2-hydroxypropylphosphonate is involved in the formation of fosfomycin, a key antibiotic. The enzymatic reaction involving (S)-2-hydroxypropylphosphonate leads to the specific production of fosfomycin, showcasing its importance in antibiotic biosynthesis (Yan et al., 2007).

5. Direct Inhibition of Osteoclastic Activity

Bisphosphonates like aminohydroxypropylidene directly suppress osteoclastic activity, as observed in isolated avian osteoclasts. This inhibition is mediated by bone-bound drugs and is a critical aspect of their function in treating bone resorption disorders (Carano et al., 1990).

6. Effects on Bone Mineral Metabolism

The use of bisphosphonates affects bone mineral metabolism, as observed in studies involving continuous bed rest. These effects are dose-dependent and significant, highlighting their role in managing skeletal mineral loss (Lockwood et al., 1975).

7. Bisphosphonates: Laboratory to Clinical Applications

Bisphosphonates have evolved from laboratory compounds to vital clinical treatments for bone diseases. Their selective uptake and adsorption to mineral surfaces in bone, and their interference with osteoclasts' actions, have established them as essential drugs for treating various bone disorders (Russell & Rogers, 1999).

8. Anticalcification and Antiresorption Effects

Bisphosphonates exhibit significant anticalcification and antiresorption effects, crucial for their activity in calcium-related disorders. Their interaction with calcium and impact on hydroxyapatite formation and dissolution are key to their therapeutic applications (Van Gelder et al., 1995).

9. Therapeutic Uses of Bisphosphonates

Bisphosphonates are pivotal in managing skeletal disorders like osteoporosis and Paget's disease. Each bisphosphonate has a unique activity profile, influencing their therapeutic applications and effectiveness in reducing bone turnover and fracture risk (Licata, 2005).

10. Novel Bisphosphonates Development

The synthesis and pharmacology of novel bisphosphonates, like ISA-13-1, demonstrate their potential in bone disease treatment. These new compounds show similar potency to existing bisphosphonates but with increased oral absorption, highlighting the ongoing evolution in bisphosphonate-based therapies (Cohen et al., 1999).

Propiedades

Nombre del producto |

(S)-2-hydroxypropylphosphonate |

|---|---|

Fórmula molecular |

C3H8O4P- |

Peso molecular |

139.07 g/mol |

Nombre IUPAC |

hydroxy-[(2S)-2-hydroxypropyl]phosphinate |

InChI |

InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/p-1/t3-/m0/s1 |

Clave InChI |

ZFVCONUOLQASEW-VKHMYHEASA-M |

SMILES isomérico |

C[C@@H](CP(=O)(O)[O-])O |

SMILES canónico |

CC(CP(=O)(O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one](/img/structure/B1264931.png)

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)